8,10-Dodecadienol
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Overview
Description
8,10-Dodecadienol is a natural product found in Cydia pomonella with data available.
Scientific Research Applications
Pheromone Synthesis and Insect Communication
8,10-Dodecadienol plays a significant role in the synthesis of sex pheromones in various insect species, particularly in the codling moth Cydia pomonella. Studies have explored how this compound is synthesized through biochemical processes like β-oxidation and E9 desaturation, leading to its role in insect communication. The incorporation of deuterium-labeled fatty acids has been used to trace the synthesis of this compound in insect pheromone glands (Löfstedt & Bengtsson, 1988).
Attractants in Pest Control
The application of 8,10-Dodecadienol as an attractant in pest control is widely documented. It acts as a sex attractant for male codling moths, proving effective in the field. The synthetic compound's attractiveness has been verified through electroantennogram techniques (Roelofs, Comeau, Hill, & Milicevic, 1971). Additionally, studies on the flight behavior of codling moths in response to different isomers of 8,10-Dodecadienol have helped in understanding the nuances of its role in pest control strategies (El-Sayed, Liblikas, & Unelius, 2000).
Degradation and Stabilization
The degradation and stabilization of 8,10-Dodecadienol are crucial for its effective use in pest control. Research has shown that exposure to sunlight and air can lead to significant degradation of this compound, which is a major component of codling moth pheromone (Millar, 1995). Understanding these aspects is essential for developing effective pheromone dispensers and other control mechanisms.
Receptor Neuron Responses
Investigations into the antennal responses of codling moth males to the geometric isomers of 8,10-Dodecadienol and related compounds provide insights into the molecular mechanisms of insect olfaction. Such studies help in elucidating how different compounds and isomers interact with receptor neurons, influencing insect behavior (Bäckman et al., 2000).
Other Applications
Further studies have explored a range of applications, including the use of 8,10-Dodecadienol in mating disruption techniques, its role in sex attractant formulations for various moth species, and its use in synthesizing pheromone components (Shorey & Gerber, 1996). These diverse applications underline the compound's significance in entomology and pest management.
properties
CAS RN |
57002-06-9 |
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Molecular Formula |
C12H22O |
Molecular Weight |
182.3 g/mol |
IUPAC Name |
dodeca-8,10-dien-1-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-5,13H,6-12H2,1H3 |
InChI Key |
CSWBSLXBXRFNST-UHFFFAOYSA-N |
SMILES |
CC=CC=CCCCCCCCO |
Canonical SMILES |
CC=CC=CCCCCCCCO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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